

BDP FL azide chemical structure

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Compound of Interest

Compound Name: BDP FL azide

Cat. No.: B605990

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An In-Depth Technical Guide to **BDP FL Azide** for Researchers and Drug Development Professionals

Introduction

BDP FL azide is a fluorescent probe widely utilized in biological research and drug development for the labeling and detection of biomolecules. As an analog of BODIPY® FL azide, it belongs to the borondipyrromethene class of dyes, which are known for their bright fluorescence, high photostability, and high quantum yields in aqueous environments.[1][2] This technical guide provides a comprehensive overview of **BDP FL azide**, including its chemical structure, spectral properties, and a detailed protocol for its application in bio-conjugation via click chemistry.

Chemical Structure and Properties

BDP FL azide is characterized by a core borondipyrromethene fluorophore functionalized with an azide group. This azide moiety allows for its covalent attachment to alkyne-modified biomolecules through a highly selective and efficient bio-orthogonal reaction known as click chemistry.[3]

The chemical formula for **BDP FL azide** is C₁₇H₂₁BF₂N₆O, and it has a molecular weight of approximately 374.2 g/mol.[2][4] It is typically supplied as an orange solid and is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. For optimal stability, **BDP FL azide** should be stored at -20°C in the dark, as it is sensitive to light.

Quantitative Data

The spectral properties of **BDP FL azide** make it compatible with standard fluorescein (FAM) and Alexa Fluor 488 filter sets. A summary of its key quantitative spectral data is presented in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	503 nm	
Emission Maximum (λ_{em})	509 - 512 nm	
Molar Extinction Coefficient (ϵ)	80,000 - 92,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.97	

Applications in Research and Drug Development

The primary application of **BDP FL azide** is the fluorescent labeling of alkyne-containing biomolecules, such as proteins, nucleic acids, and other cellular components, through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is highly specific and efficient, allowing for precise labeling in complex biological samples.

Key applications include:

- **Fluorescence Imaging:** Enables the visualization of labeled biomolecules in both live and fixed cells.
- **Flow Cytometry:** Used for the detection and analysis of labeled cells and particles.
- **Biomolecule Labeling:** Facilitates the study of proteins, nucleic acids, and other biomolecules in various research contexts.

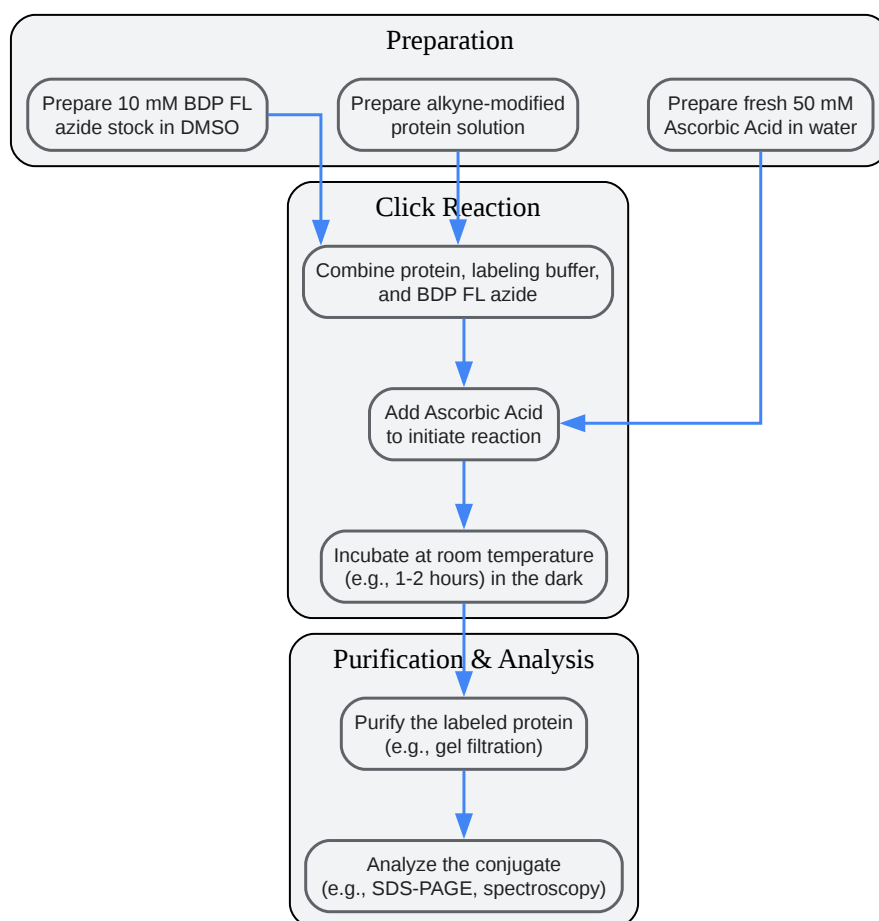
Experimental Protocol: Labeling of Alkyne-Modified Proteins

This section details a representative protocol for the conjugation of an alkyne-modified protein with **BDP FL azide** using a copper-catalyzed click reaction.

Materials and Reagents:

- Alkyne-modified protein in an azide-free buffer
- **BDP FL azide**
- Dimethyl sulfoxide (DMSO)
- Protein labeling buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)
- Ascorbic acid (freshly prepared 50 mM solution in water)

Experimental Workflow Diagram



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Caption: Workflow for labeling an alkyne-modified protein with **BDP FL azide** via CuAAC.

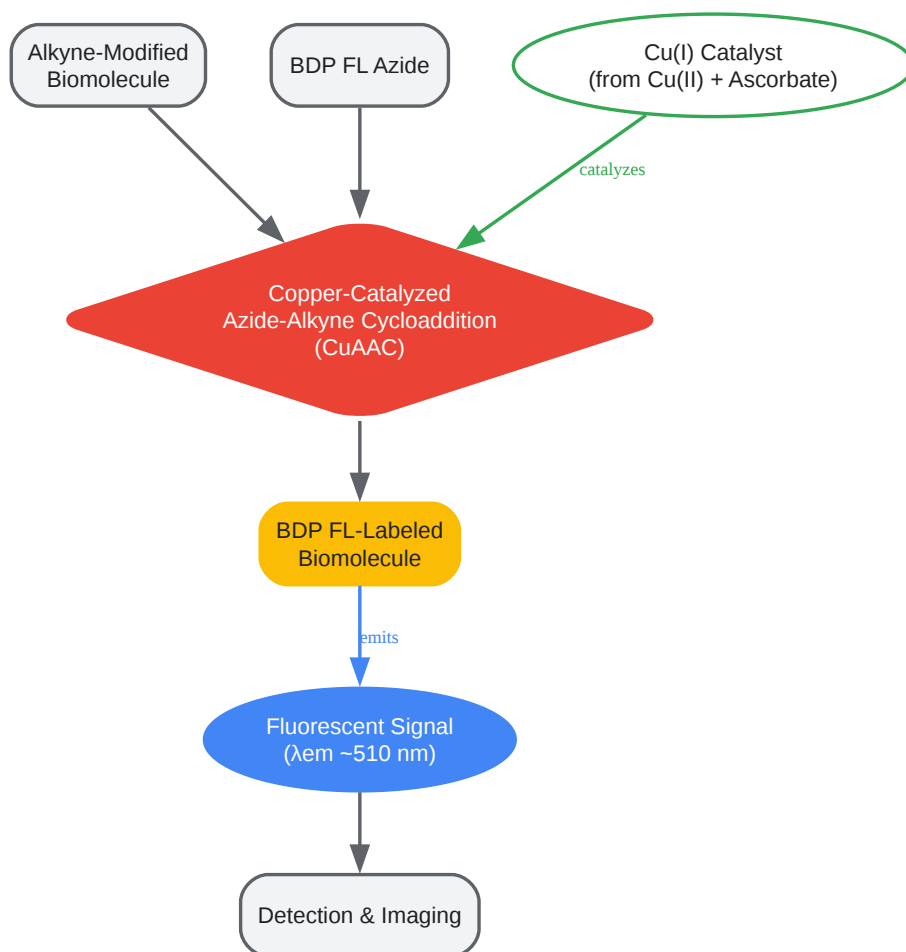
Step-by-Step Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **BDP FL azide** in high-quality, anhydrous DMSO.
 - Prepare a fresh 50 mM solution of ascorbic acid in water. This solution oxidizes readily and should be made immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.
 - Add the **BDP FL azide** stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended.
 - Gently mix the components.
- Initiation of the Click Reaction:
 - Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce the copper(II) to the catalytically active copper(I) state and initiate the cycloaddition.
 - If possible, perform this and the subsequent incubation step under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of copper(I).
- Incubation:
 - Incubate the reaction mixture at room temperature for 1 to 2 hours, protected from light.
- Purification of the Labeled Protein:

- Following incubation, purify the BDP FL-labeled protein from excess dye and other reaction components. This can be achieved using methods such as gel filtration, dialysis, or spin filtration.
- Analysis and Storage:
 - The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.
 - The purified, labeled protein can be stored under appropriate conditions, typically at -20°C or -80°C, protected from light.

Signaling Pathway and Logical Relationship Diagram

The underlying principle of using **BDP FL azide** is the bio-orthogonal "click" reaction, which creates a stable triazole linkage between the dye and the target biomolecule.



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Caption: Logical diagram of the **BDP FL azide** labeling process via click chemistry.

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